N-(2-chloro-6-methylphenyl)-2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
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Overview
Description
N-(2-chloro-6-methylphenyl)-2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-methylphenyl)-2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide can be achieved through several synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach includes the use of copper catalysis for the C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles . These reactions are typically carried out in a microwave reactor to enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using readily available starting materials such as substituted 2-aminophenols and 2-halobenzaldehydes. The use of microwave-assisted synthesis can be advantageous for scaling up due to its efficiency and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-6-methylphenyl)-2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties .
Scientific Research Applications
N-(2-chloro-6-methylphenyl)-2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-chloro-6-methylphenyl)-2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors and enzymes, modulating their activity and leading to its pharmacological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect calcium channels and histamine receptors .
Comparison with Similar Compounds
Similar Compounds
Loxapine: An antipsychotic drug with a similar dibenzo[b,f][1,4]oxazepine structure.
Amoxapine: An antidepressant that shares the same core structure.
Dibenz[b,f][1,4]oxazepine derivatives: Various derivatives with different substituents exhibit diverse pharmacological activities.
Uniqueness
N-(2-chloro-6-methylphenyl)-2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is unique due to its specific substituents, which confer distinct pharmacological properties compared to other similar compounds . Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2N4O2/c1-14-5-4-8-18(24)20(14)25-19(29)13-28-11-9-15(10-12-28)22-26-21(27-30-22)16-6-2-3-7-17(16)23/h2-8,15H,9-13H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPRWNRNLUWCGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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